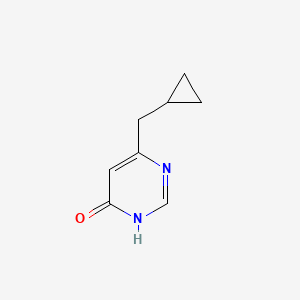

6-(Cyclopropylmethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAPIBNLGYHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Cyclopropylmethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclopropylmethyl)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropylmethyl group. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the cyclopropylmethyl moiety can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound.

Chemical Properties

A summary of the key chemical properties for this compound is presented below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 7038-75-7 | [Biosynth][1] |

| Molecular Formula | C₇H₈N₂O | [Biosynth][1] |

| Molecular Weight | 136.15 g/mol | [Biosynth][1] |

| Melting Point | 163 °C | [Biosynth][1] |

| Boiling Point (Predicted) | 246.0 ± 23.0 °C | MySkinRecipes |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | MySkinRecipes |

| Appearance | White to off-white powder or crystals | Generic |

| Purity | ≥98% (Commercially available) | Synblock |

| Storage | Store in a dry, sealed place at 2-8°C | MySkinRecipes, Synblock |

Synthesis and Purification

Putative Experimental Protocol: Synthesis of this compound

This protocol describes a potential synthesis route starting from ethyl 3-cyclopropyl-3-oxopropanoate and formamidine acetate.

Materials:

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

Formamidine acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) followed by formamidine acetate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: To the resulting residue, add water to dissolve the solids. Acidify the aqueous solution carefully with hydrochloric acid to a pH of approximately 5-6. This should induce the precipitation of the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Diagram of the Proposed Synthesis Workflow:

References

An In-depth Technical Guide to 6-(Cyclopropylmethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

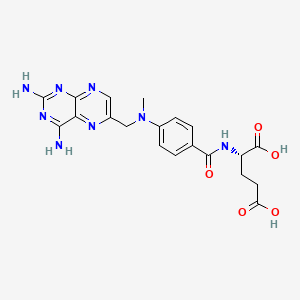

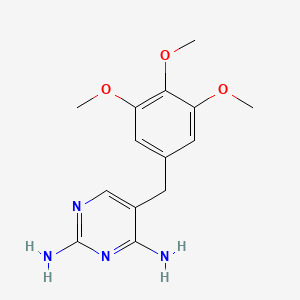

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and hypothetical biological activity of 6-(Cyclopropylmethyl)pyrimidin-4-ol. Drawing on established chemical principles and data from related compounds, this document serves as a foundational resource for researchers interested in the exploration and development of novel pyrimidine-based compounds. Particular attention is given to its potential role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a significant target in the management of type 2 diabetes. This guide includes detailed hypothetical experimental protocols and visual representations of chemical structures and pathways to facilitate further investigation.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropylmethyl group. The presence of the hydroxyl group at the 4-position leads to keto-enol tautomerism, where the compound can exist in equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form. Theoretical studies and experimental data on related 4-hydroxypyrimidines suggest that the keto form is generally more stable.[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 7038-75-7[3] |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | C1CC1CC2=CC(=O)NC=N2[3] |

| InChI Key | YWUKTCXFPCHIBZ-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 163 °C | [3] |

| Purity | Typically >95% | Commercial Suppliers |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |

Note: Some data is inferred from structurally similar compounds and general chemical principles.

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound involves the condensation of a β-ketoester with a source of the N-C-N fragment of the pyrimidine ring, such as formamide or S-alkylisothioureas.[4] A common and straightforward method is the reaction of ethyl 4-cyclopropyl-3-oxobutanoate with formamide.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known methods for pyrimidine synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 150-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not publicly available, they can be requested from commercial suppliers.[5] Based on the molecular structure and data for analogous compounds, the following are predicted key spectroscopic features.[3][6]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H (keto tautomer) |

| ~6.0 | s | 1H | C5-H |

| ~2.4 | d | 2H | -CH₂-cyclopropyl |

| ~1.0 | m | 1H | -CH- (cyclopropyl) |

| ~0.5 | m | 2H | Cyclopropyl-CH₂ |

| ~0.2 | m | 2H | Cyclopropyl-CH₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 (C=O) |

| ~160 | C6 |

| ~155 | C2 |

| ~105 | C5 |

| ~40 | -CH₂-cyclopropyl |

| ~10 | -CH- (cyclopropyl) |

| ~5 | Cyclopropyl-CH₂ |

Hypothetical Biological Activity and Signaling Pathway

Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. Notably, certain pyrimidinone and pyrimidinedione structures have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7][8][9] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4 an attractive therapeutic target for the treatment of type 2 diabetes.

Given its structural similarity to known pyrimidinone-based DPP-4 inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against this enzyme.

Caption: Proposed mechanism of action via DPP-4 inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of this compound against DPP-4.[7][10]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.

-

Use a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).

-

Add the DPP-4 enzyme solution to all wells except for the blank (substrate-only) wells.

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Conclusion

This compound is a molecule of interest due to its pyrimidine core, a scaffold prevalent in many biologically active compounds. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and a hypothesized mechanism of action as a DPP-4 inhibitor. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of this compound. Further investigation into its potential as a therapeutic agent is warranted.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. content.abcam.com [content.abcam.com]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetechindia.com [lifetechindia.com]

An In-depth Technical Guide to the Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 6-(cyclopropylmethyl)pyrimidin-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the β-ketoester intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, and its subsequent cyclocondensation to form the pyrimidine ring. This document provides detailed experimental protocols and summarizes key quantitative data for each step.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves a two-step process. The first step is the formation of ethyl 3-cyclopropyl-3-oxopropanoate from more readily available starting materials. The second step is the cyclocondensation of this β-ketoester with a suitable nitrogen-containing reagent, such as urea or formamidine, to construct the final pyrimidin-4-ol ring system.

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

The key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, can be synthesized via the acylation of a malonic ester derivative. A common and effective method involves the reaction of the lithium enolate of ethyl hydrogen malonate with cyclopropanecarbonyl chloride.[1]

Experimental Protocol:

-

A solution of ethyl hydrogen malonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of n-butyllithium (2.0 equivalents) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 1 hour.

-

The mixture is recooled to -78 °C, and a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure ethyl 3-cyclopropyl-3-oxopropanoate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~60-70% | [1] |

| Boiling Point | 85-90 °C at 10 mmHg | |

| Appearance | Colorless to pale yellow oil |

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with a source of the N-C-N fragment of the pyrimidine ring. A standard and widely used method is the reaction with urea in the presence of a base, such as sodium ethoxide.

Experimental Protocol:

-

Sodium metal (1.1 equivalents) is dissolved in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, urea (1.2 equivalents) is added, and the mixture is stirred until the urea is dissolved.

-

Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol or diethyl ether.

-

The crude product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data:

| Parameter | Value |

| Yield | ~70-80% |

| Melting Point | 188-192 °C |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

Experimental Workflow Visualization

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis pathway provides an efficient and reliable method for the preparation of this compound. The procedures outlined are based on established organic chemistry principles and can be readily adapted for laboratory-scale synthesis. For professionals in drug development, this guide offers a solid foundation for the production of this important heterocyclic scaffold and its derivatives for further investigation. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

An In-depth Technical Guide to the Starting Materials for 6-(Cyclopropylmethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core starting materials and a detailed synthetic protocol for the preparation of 6-(cyclopropylmethyl)pyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery.

Core Starting Materials and Retrosynthetic Analysis

The synthesis of this compound is most effectively achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a β-ketoester with an amidine derivative. The primary starting materials for this synthesis are:

-

Ethyl 4-cyclopropyl-3-oxobutanoate: This β-ketoester provides the foundational carbon skeleton for the pyrimidinone ring and the cyclopropylmethyl substituent at the 6-position.

-

Formamidine: As the simplest amidine, formamidine hydrochloride or acetate is commonly used to introduce the N1 and C2 atoms of the pyrimidine ring.

-

Base: A non-nucleophilic base, such as sodium ethoxide or sodium methoxide, is required to deprotonate the β-ketoester and facilitate the cyclization reaction.

-

Solvent: Anhydrous ethanol or methanol is the typical solvent of choice for this reaction.

A retrosynthetic analysis of the target molecule reveals the key bond disconnections that lead back to these starting materials.

Caption: Retrosynthetic analysis of this compound.

Physicochemical Properties of Starting Materials

A summary of the key physicochemical properties of the starting materials is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 4-cyclopropyl-3-oxobutanoate | C₉H₁₄O₃ | 170.21 | ~210-215 |

| Formamidine Hydrochloride | CH₅ClN₂ | 80.52 | Decomposes |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes |

| Ethanol | C₂H₆O | 46.07 | 78.37 |

Synthetic Workflow

The overall experimental workflow for the synthesis of this compound can be visualized as a three-stage process: reaction setup, cyclocondensation, and product isolation and purification.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

Formamidine hydrochloride

-

Ethyl 4-cyclopropyl-3-oxobutanoate

-

Concentrated Hydrochloric Acid

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add sodium metal (1.0 eq) to anhydrous ethanol (e.g., 20 mL per gram of sodium) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Addition of Formamidine: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) in one portion. Stir the resulting suspension for 15-20 minutes at room temperature.

-

Cyclocondensation Reaction: To the suspension, add ethyl 4-cyclopropyl-3-oxobutanoate (1.0 eq) dropwise over 10-15 minutes. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to a pH of approximately 7. A precipitate will form.

-

Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: The crude solid is then recrystallized from a suitable solvent, such as ethanol/water or isopropanol, to yield pure this compound as a crystalline solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

| Parameter | Value | Reference |

| Yield | 65-75% | Estimated based on similar reactions |

| Melting Point | 163 °C | [1] |

| Appearance | White to off-white crystalline solid | General observation |

| Purity (by HPLC) | >98% | Typical for recrystallized product |

Concluding Remarks

The synthesis of this compound is a straightforward and reproducible process that relies on readily available starting materials. The cyclocondensation of ethyl 4-cyclopropyl-3-oxobutanoate with formamidine provides an efficient route to this important heterocyclic scaffold. The detailed protocol and data presented in this guide are intended to assist researchers and drug development professionals in the successful synthesis and utilization of this versatile compound in their research endeavors. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Researchers

Introduction: The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine. The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. Many of these compounds act as inhibitors of key enzymes involved in cancer signaling pathways, such as protein kinases.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| EGFR Inhibitors | ||||

| Compound 1 | A549 (Non-small cell lung cancer) | 0.034 | Erlotinib | - |

| Compound 2 | MCF-7 (Breast cancer) | 37.19 (EGFRWT) | Erlotinib | - |

| Compound 3 | HCT-116 (Colon carcinoma) | 5.50 | 5-Fluorouracil | - |

| Compound 4 | HepG2 (Liver cancer) | 7.11 | 5-Fluorouracil | - |

| Other Kinase Inhibitors | ||||

| Compound 5 (CDK2 inhibitor) | HeLa (Cervical cancer) | 0.064 | Palbociclib | - |

| Compound 6 (Pin1 inhibitor) | - | < 3 | - | - |

| Miscellaneous | ||||

| Compound 7 | LoVo (Colon adenocarcinoma) | - | Doxorubicin | - |

| Compound 8 | LoVo/DX (Resistant colon adenocarcinoma) | - | Doxorubicin | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][2][3][4][5]

Materials:

-

96-well plates

-

Test pyrimidine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Inhibition

Many pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[6][7] Overactivation of the EGFR signaling pathway is a common feature in many cancers. Pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi, often by targeting essential microbial enzymes that are distinct from their mammalian counterparts.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Antibacterial | ||||

| Compound 9 | Staphylococcus aureus | 16.26 | Ciprofloxacin | - |

| Compound 10 | Bacillus subtilis | 17.34 | Ciprofloxacin | - |

| Compound 11 | Escherichia coli | 17.34 | Ciprofloxacin | - |

| Antifungal | ||||

| Compound 12 | Aspergillus niger | 17.34 | Ketoconazole | - |

| Compound 13 | Candida albicans | - | Fluconazole | - |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Materials:

-

96-well microtiter plates

-

Test pyrimidine derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture in sterile saline and adjusting the turbidity.

-

Inoculation: Inoculate each well containing the diluted compound and the control wells with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be read using a microplate reader.

-

Confirmation: To confirm the MIC, a sample from the clear wells can be subcultured onto an agar plate to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Pyrimidine derivatives have demonstrated efficacy against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis viruses.[11] Their mechanisms of action often involve the inhibition of viral enzymes essential for replication, such as reverse transcriptase or viral proteases.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for selected pyrimidine derivatives against different viruses.

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Compound 14 | Influenza A (H1N1) | MDCK | 0.3 - 0.7 | >300 | >428 |

| Compound 15 | Human Coronavirus 229E | HUH7 | - | - | - |

| Compound 16 | Hepatitis B Virus (HBV) | HepG2 2.2.15 | - | - | - |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12][13][14][15]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

12-well plates

-

Test pyrimidine derivatives

-

Minimal Essential Medium (MEM)

-

Trypsin-TPCK

-

Agarose or Avicel overlay

-

Crystal violet staining solution

-

Formalin

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates and grow until a confluent monolayer is formed.

-

Compound and Virus Preparation: Prepare serial dilutions of the test pyrimidine derivative in infection medium (MEM with trypsin-TPCK). Mix each dilution with an equal volume of influenza virus suspension containing a known number of plaque-forming units (PFU).

-

Infection: Wash the confluent MDCK cell monolayers with PBS and infect the cells with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cell monolayer with 2 mL of an agarose or Avicel-containing medium. This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

-

Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of pyrimidine derivatives against COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference Drug |

| Compound 17 | >100 | 0.04 | >2500 | Celecoxib |

| Compound 18 | 95.0 | 8.23 | 11.54 | Indomethacin |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[16][17][18]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test pyrimidine derivatives

-

Tris-HCl buffer

-

Spectrophotometer

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer. Prepare serial dilutions of the test pyrimidine derivatives.

-

Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control. Pre-incubate the mixture at room temperature for a short period.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid and TMPD. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 610 nm) using a microplate reader in kinetic mode.

-

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Pathway

Some pyrimidine derivatives have been shown to promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is crucial for bone formation and repair.

Caption: Pyrimidine derivatives can promote osteogenesis via the BMP2/SMAD1 pathway.

The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities exhibited by pyrimidine derivatives, including their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their significance in medicinal chemistry. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in their efforts to design and develop the next generation of pyrimidine-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more effective and selective therapeutic agents.

References

- 1. researchhub.com [researchhub.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Pathway: EGFR SIGNALING PATHWAY CORE COMPONENTS [flybase.org]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influenza virus plaque assay [protocols.io]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. mdpi.com [mdpi.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. Determination of in-vitro COX activity [bio-protocol.org]

6-(Cyclopropylmethyl)pyrimidin-4-ol: A Scoping Review of Potential Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6-(Cyclopropylmethyl)pyrimidin-4-ol is limited in publicly available literature. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets of the broader pyrimidin-4-ol chemical scaffold, drawing upon research on structurally related compounds. The information presented herein is intended to serve as a foundation for future research and is not indicative of the confirmed biological profile of this compound.

Executive Summary

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including endogenous molecules and a wide array of pharmaceuticals. The pyrimidin-4-ol moiety, in particular, has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against a range of therapeutic targets. This technical guide explores the potential therapeutic applications of this compound by examining the established targets of analogous pyrimidine-containing molecules. The primary focus is on oncology and neurodegenerative diseases, where pyrimidine derivatives have shown significant promise. This document summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes relevant signaling pathways and workflows to guide further investigation into this compound of interest.

The Pyrimidin-4-ol Scaffold: A Versatile Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the pyrimidine scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[1] The 6-substituted pyrimidin-4-ol core, as seen in this compound, offers a key point for structural modification to modulate target affinity and selectivity.

Potential Therapeutic Targets in Oncology

Pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer.

Kinase Inhibition

Kinases play a pivotal role in cell signaling pathways that control cell proliferation, differentiation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[4][5] Several pyrimidine-based compounds have been developed as FLT3 inhibitors.

-

Quantitative Data for Pyrimidine-Based FLT3 Inhibitors

| Compound ID | Structure | FLT3 IC50 (nM) | c-KIT IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| 13a | Pyrimidine-4,6-diamine derivative | 13.9 ± 6.5 | >10,000 | MV4-11 (FLT3-ITD) | 10 | [5][6][7] |

| Quizartinib | (Reference Compound) | 1.1 | 18 | MV4-11 (FLT3-ITD) | 1.3 | [5] |

-

Experimental Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Serially dilute the compound in kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) to achieve the desired concentrations.[8]

-

Prepare a solution of FLT3 enzyme and the appropriate substrate in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the test compound solution.

-

Add 2.5 µL of the FLT3 enzyme solution.

-

Add 2.5 µL of a solution containing ATP and the substrate to initiate the reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

-

Signaling Pathway: FLT3 Signaling in AML

Caption: FLT3 signaling pathway in AML and the point of inhibition.

CDKs are a family of protein kinases that regulate the cell cycle. Their activity is dependent on binding to cyclins. Dysregulation of the CDK-cyclin complexes is a common feature of cancer, leading to uncontrolled cell division.[9] Pyrimidine derivatives have been developed as inhibitors of various CDKs, including CDK4.

-

Quantitative Data for Pyrimidine-Based CDK Inhibitors

| Compound ID | Structure | CDK4 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 5 | Pyridopyrimidine derivative | 0.152 (vs. HepG2) | HepG-2 | 5.91 | [10] |

| Palbociclib | (Reference Compound) | 0.011 | MCF-7 | 0.082 | [10] |

-

Experimental Protocol: CDK4/Cyclin D1 Inhibition Assay

This protocol is based on a generic kinase assay kit and would need to be adapted for the specific kit used.[10]

-

Plate Preparation:

-

Prepare serial dilutions of the test compound.

-

Add the diluted compounds to a 96-well plate.

-

-

Kinase Reaction:

-

Add a solution containing CDK4/Cyclin D1 enzyme and a suitable substrate (e.g., a peptide or protein that is a known substrate of CDK4).

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Detection:

-

The method of detection will depend on the assay format. Common methods include:

-

Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence: Using modified ATP analogs or antibodies to detect the phosphorylated substrate. The ADP-Glo™ assay described for FLT3 can also be adapted.

-

-

-

Data Analysis:

-

Quantify the signal for each well.

-

Calculate the percent inhibition relative to a control with no inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

-

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[11] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[12] Consequently, PLK4 has emerged as a promising target for cancer therapy, and pyrimidine-based inhibitors have been developed.

-

Quantitative Data for Pyrimidine-Based PLK4 Inhibitors

| Compound ID | Structure | PLK4 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| WY29 | 1H-pyrazolo[3,4-d]pyrimidine derivative | 0.027 | MCF-7 | 0.12 | [11] |

| 5f | 5-chlorine-2-amino-pyrimidine derivative | 0.0008 | MCF-7 | 0.48 | [12] |

| 8h | pyrimidin-2-amine derivative | 0.0067 | MDA-MB-231 | 0.041 | [13][14] |

-

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for PLK4

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.[15]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of PLK4 kinase and a europium-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add 4 µL of the diluted test compound.

-

Add 8 µL of the kinase/antibody mixture to all wells.

-

Add 4 µL of the tracer solution to all wells.[15]

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Measure the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor™ 647 acceptor (e.g., at 665 nm) after excitation at around 340 nm.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

A decrease in the FRET ratio indicates displacement of the tracer by the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Potential Therapeutic Targets in Neurodegenerative Diseases

Pyrimidine derivatives have also been explored for the treatment of neurodegenerative disorders like Alzheimer's disease.

Beta-Secretase 1 (BACE1) Inhibition

BACE1 is an aspartyl protease that plays a key role in the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brains of Alzheimer's patients.[16] Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production.

-

Experimental Protocol: BACE1 Inhibitor Screening Assay (Fluorometric)

This assay uses a fluorogenic substrate that is cleaved by BACE1 to produce a fluorescent signal.[17][18][19]

-

Reagent Preparation:

-

Prepare BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Dilute the BACE1 enzyme and the fluorogenic BACE1 substrate in the assay buffer.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of the diluted test compound or buffer (for control wells).

-

Add 2 µL of the diluted BACE1 enzyme to the sample and control wells.

-

Incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

-

Measurement:

-

Measure the fluorescence intensity in kinetic mode for 5-60 minutes at 37°C, with excitation at ~345 nm and emission at ~500 nm.[17]

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to BACE1 activity.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

-

Logical Relationship: BACE1 in Alzheimer's Disease Pathogenesis

Caption: Role of BACE1 in Aβ production and Alzheimer's disease.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain.[20][21] Some pyrimidine derivatives have been investigated as cholinesterase inhibitors.

-

Quantitative Data for Pyrimidine-Based Cholinesterase Inhibitors

| Compound ID | Structure | EeAChE Ki (µM) | eqBChE Ki (µM) | Reference |

| 9 | Pyrimidine diamine derivative | 0.312 | - | [21][22] |

| 22 | Pyrimidine diamine derivative | - | 0.099 | [21][22] |

-

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure cholinesterase activity.[3]

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

-

Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Prepare a solution of AChE or BChE enzyme.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound, DTNB, and the enzyme solution.

-

Pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

-

Measurement:

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction is determined from the change in absorbance over time.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 or Ki value.

-

General Experimental Protocols

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Synthesis of 6-Substituted Pyrimidin-4-ols

A general synthetic route to 6-substituted pyrimidin-4-ols can be adapted from known procedures for similar compounds. The specific synthesis of this compound would require optimization.

-

Illustrative Synthetic Scheme

Caption: A generalized synthetic approach to 6-substituted pyrimidin-4-ols.

Conclusion and Future Directions

The pyrimidin-4-ol scaffold is a versatile and promising starting point for the development of novel therapeutics. Based on the extensive research into structurally related compounds, this compound has the potential to interact with a variety of important therapeutic targets, particularly within the realms of oncology and neurodegenerative diseases. The primary candidate targets include protein kinases such as FLT3, CDKs, and PLK4, as well as enzymes like BACE1 and cholinesterases.

This technical guide provides a foundational framework for initiating the investigation of this compound. The immediate next steps should involve the chemical synthesis of the compound, followed by a comprehensive screening against a panel of the potential targets outlined in this document. The detailed experimental protocols provided herein can serve as a starting point for these validation studies. Any confirmed activity should be followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The logical and signaling pathway diagrams offer a visual guide to the potential mechanisms of action and can aid in the design of further mechanistic studies. Through a systematic and rigorous investigation, the therapeutic potential of this compound can be fully elucidated.

References

- 1. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. promega.com [promega.com]

- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. content.abcam.com [content.abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. mdpi.com [mdpi.com]

- 21. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

6-(Cyclopropylmethyl)pyrimidin-4-ol: A Hypothesized Mechanism of Action as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 6-(cyclopropylmethyl)pyrimidin-4-ol. In the absence of direct empirical data for this specific compound, this document leverages structure-activity relationships (SAR) of analogous pyrimidine derivatives and the known pharmacological contributions of the cyclopropylmethyl moiety to propose a plausible biological target and signaling pathway. It is hypothesized that this compound functions as a competitive inhibitor of protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases. This guide provides a foundational framework for future preclinical investigation, including detailed hypothetical experimental protocols, illustrative quantitative data, and diagrammatic representations of the proposed mechanism and associated signaling cascades.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the purine bases of ATP allows for effective targeting of the ATP-binding sites of various enzymes, most notably protein kinases. Substitutions on the pyrimidine ring are crucial for determining potency and selectivity. The presence of a substituent at the 6-position of the pyrimidine ring has been shown in numerous studies to be a key determinant of biological activity, with various 6-substituted pyrimidines demonstrating potent kinase inhibition.

The cyclopropylmethyl group is a valuable substituent in drug design, known for enhancing metabolic stability, increasing potency, and providing conformational rigidity.[1][2][3] Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties.[1][4] The unique electronic and steric properties of the cyclopropyl ring can facilitate favorable interactions within a target's binding pocket.[5]

This whitepaper integrates these two key structural features to postulate a mechanism of action for this compound, proposing it as a kinase inhibitor.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase in its active conformation. The proposed mechanism is as follows:

-

Hinge-Binding Interaction: The pyrimidin-4-ol core is predicted to form one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, while the 4-hydroxyl group can act as a hydrogen bond donor.

-

Hydrophobic Pocket Occupancy: The 6-cyclopropylmethyl substituent is hypothesized to project into a hydrophobic pocket adjacent to the ATP-binding site. The cyclopropyl group, with its rigid and lipophilic nature, is well-suited to occupy such a pocket, contributing to the overall binding affinity and potentially influencing selectivity for kinases with a complementary pocket architecture.

-

Competitive Inhibition: By occupying the ATP-binding site, this compound is proposed to prevent the binding of endogenous ATP, thereby inhibiting the phosphotransferase activity of the kinase. This blockade of substrate phosphorylation would disrupt downstream signaling pathways.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based kinase inhibitors targeting receptor tyrosine kinases (RTKs), a plausible signaling pathway affected by this compound is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Dysregulation of this pathway is a hallmark of many cancers.

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Illustrative Quantitative Data

To provide a context for potential potency and selectivity, the following table presents hypothetical IC50 values for this compound against a panel of selected kinases. This data is purely illustrative and intended to guide future experimental design.

| Kinase Target | Hypothesized IC50 (nM) | Kinase Family | Associated Disease Area |

| EGFR | 50 | Receptor Tyrosine Kinase | Cancer |

| HER2 | 150 | Receptor Tyrosine Kinase | Cancer |

| VEGFR2 | 300 | Receptor Tyrosine Kinase | Cancer (Angiogenesis) |

| SRC | 800 | Non-receptor Tyrosine Kinase | Cancer |

| ABL | >10,000 | Non-receptor Tyrosine Kinase | Cancer |

| CDK2 | >10,000 | Serine/Threonine Kinase | Cancer (Cell Cycle) |

Proposed Experimental Protocols

The following are representative protocols for key experiments to test the hypothesized mechanism of action.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of the test compound to a kinase of interest.

Objective: To quantify the binding affinity (Kd or IC50) of this compound to a specific kinase.

Materials:

-

Kinase of interest (e.g., purified recombinant EGFR)

-

Europium-labeled anti-tag antibody (e.g., Anti-GST)

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

Add the diluted test compound to the wells of the 384-well plate.

-

Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer and add it to the wells.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

Objective: To determine if this compound inhibits kinase activity in a cellular environment.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

-

Cell culture medium and supplements

-

Test compound

-

Growth factor (e.g., EGF)

-

Lysis buffer

-

Primary antibodies (anti-phospho-target, anti-total-target)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., EGF) for 15 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., phospho-ERK and total ERK).

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action involving kinase inhibition. The pyrimidin-4-ol core provides a robust scaffold for ATP-competitive binding, while the 6-cyclopropylmethyl group is well-suited to enhance potency and metabolic stability. The hypotheses presented in this guide provide a strong rationale for initiating a preclinical discovery program.

Future research should focus on:

-

In vitro kinase profiling: Screening the compound against a broad panel of kinases to determine its potency and selectivity profile.

-

Cell-based assays: Validating the on-target effects in relevant cancer cell lines and assessing its anti-proliferative activity.

-

X-ray crystallography: Obtaining a co-crystal structure of the compound bound to its target kinase to confirm the binding mode and guide further optimization.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

This in-depth technical guide serves as a comprehensive starting point for the scientific community to explore the therapeutic potential of this compound.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Detection [iris-biotech.de]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]

6-(Cyclopropylmethyl)pyrimidin-4-ol: An In-depth Technical Guide and Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][4] The pyrimidin-4-ol tautomer, in particular, is a prevalent motif in many biologically active molecules. This technical guide focuses on the specific, yet underexplored, molecule 6-(cyclopropylmethyl)pyrimidin-4-ol. By examining the synthesis, biological evaluation, and structure-activity relationships of analogous compounds, we aim to provide a foundational resource for researchers interested in this novel chemical entity. The introduction of a cyclopropylmethyl group at the 6-position is of particular interest, as cyclopropyl moieties are known to enhance metabolic stability and binding affinity in various drug candidates.

Proposed Synthesis

The synthesis of this compound can be logically approached through established methods for constructing the pyrimidin-4-ol core, followed by the introduction of the cyclopropylmethyl side chain. A plausible and efficient synthetic strategy would involve the condensation of a β-ketoester bearing the cyclopropylmethyl group with a suitable amidine source.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate (β-ketoester)

This key intermediate can be synthesized via a Claisen condensation reaction.

-

Materials: Sodium ethoxide (NaOEt), diethyl carbonate, ethyl cyclopropylacetate, diethyl ether (anhydrous), hydrochloric acid (1 M).

-

Procedure: A solution of ethyl cyclopropylacetate (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous diethyl ether is added dropwise to a suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield ethyl 3-cyclopropyl-2-oxopropanoate.

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of the β-ketoester with formamidine.

-

Materials: Ethyl 3-cyclopropyl-2-oxopropanoate, formamidine acetate, sodium ethoxide, absolute ethanol.

-

Procedure: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, formamidine acetate (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 eq) is then added, and the reaction mixture is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological activities of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring.[4] Based on the activities of structurally similar compounds, this compound could be investigated for a range of therapeutic applications.

Potential Therapeutic Areas

-

Anticancer Activity: Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various kinases and other cellular pathways.[5][6] The presence of a lipophilic cyclopropylmethyl group could enhance binding to hydrophobic pockets in enzyme active sites.

-

Anti-inflammatory Activity: Pyrimidine-based compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.[7]

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antibacterial and antifungal agents.[2][8] The title compound could be screened against a panel of pathogenic bacteria and fungi.

-

Antiviral Activity: Pyrimidine analogues are well-known antiviral agents, often acting as nucleoside reverse transcriptase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidin-4-ol derivatives is often modulated by the substituents at the C2, C5, and C6 positions.

Caption: Key substituent positions influencing the biological activity of pyrimidin-4-ols.

Quantitative Data from Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes quantitative data for various biologically active pyrimidin-4-ol derivatives from the literature.

| Compound Class | Target | Activity (IC50/EC50) | Reference |

| 2-Anilino-pyrimidin-4-ols | EGFR Kinase | 0.1 - 10 µM | [9] |

| 6-Aryl-pyrimidin-4-ols | PI3K | 50 - 500 nM | [10] |

| 2,6-Disubstituted pyrimidin-4-ols | CDK2/Cyclin A | 0.2 - 5 µM | [6] |

| Fused Pyrazolo[3,4-d]pyrimidin-4-ols | Anticancer | 1 - 20 µM | [11] |

This table is a representative summary and not exhaustive. The activities are highly dependent on the specific substitutions.

Conclusion and Future Directions

While this compound remains a novel and uncharacterized molecule, this in-depth analysis of related compounds provides a strong foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for diverse biological activities, particularly in oncology and infectious diseases, warrants its synthesis and comprehensive biological evaluation.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full analytical characterization (NMR, MS, HRMS, etc.) of this compound.

-

Broad Biological Screening: Evaluation of the compound's activity against a wide range of biological targets, including cancer cell lines, microbial strains, and viral assays.

-

Analogue Synthesis and SAR Studies: Systematic modification of the pyrimidine core to establish a clear structure-activity relationship and optimize for potency and selectivity.

-

Computational Modeling: Utilization of in silico methods to predict potential biological targets and guide the design of more potent analogues.

This technical guide serves as a valuable starting point for researchers and drug development professionals, providing the necessary theoretical framework to unlock the potential of this compound and its derivatives in modern medicinal chemistry.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]

- 6. US6710052B2 - Pyrimidine compounds - Google Patents [patents.google.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 8. asianpharmtech.com [asianpharmtech.com]

- 9. EP3885344A3 - Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-(Cyclopropylmethyl)pyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals